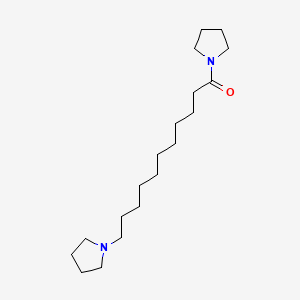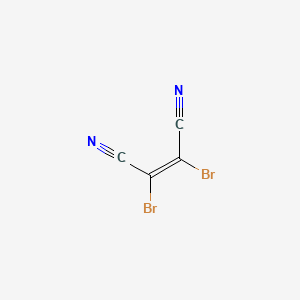
Tetradodecylammonium nitrate
Vue d'ensemble
Description
Tetradodecylammonium nitrate (TDAN) is a nitrate salt of the quaternary ammonium compound tetradodecylamine, which is an organic compound composed of a 12-carbon chain with four nitrogen atoms. TDAN has many applications in scientific research, including synthesis, biochemical and physiological effects, and applications in laboratory experiments.
Applications De Recherche Scientifique
Nitrate-Selective Sensing
Tetradodecylammonium nitrate has been utilized in the development of nitrate-selective sensors. For instance, it has been used in CHEMFETs (Chemically Modified Field Effect Transistors) with PVC membranes, showing high nitrate selectivity and theoretical response (Wróblewski, Chudy, & Dybko, 2000). Similarly, it has been employed in nitrate ion-selective electrodes for water nitrate detection, demonstrating stability and fast response time (Xiao-jua, 2013).
Thermal Characterization of Thermoelectric Liquids
In thermal characterization of thermoelectric liquids, tetradodecylammonium nitrate has shown effectiveness. It was used in a study for measuring thermal properties like diffusivity, effusivity, and conductivity in a tetradodecylammonium nitrate/1-octanol mixture (Touati, Depriester, Kuriakose, & Sahraoui, 2015).
Seebeck Effect in Nonaqueous Electrolytes
The compound's role in the Seebeck effect in nonaqueous electrolytes was noted, with significant Seebeck coefficients observed in solutions containing tetradodecylammonium nitrate (Bonetti, Nakamae, Roger, & Guenoun, 2011).
ISFET Configuration for Soil Nitrate Sensing
Tetradodecylammonium nitrate was also used in the development of an ISFET (Ion-Selective Field Effect Transistor) for real-time soil analysis, indicating its potential in agricultural applications (Birrell & Hummel, 2000).
Propriétés
IUPAC Name |
tetradodecylazanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-48H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMUYHFUYRUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213516 | |
| Record name | Tetradodecylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradodecylammonium nitrate | |
CAS RN |
63893-35-6 | |
| Record name | Tetradodecylammonium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63893-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradodecylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063893356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradodecylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradodecylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADODECYLAMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801IIU6HOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Tetradodecylammonium nitrate suitable for nitrate ion-selective sensors?
A1: Tetradodecylammonium nitrate (TDDA) exhibits high selectivity for nitrate ions. [, , , ] This characteristic makes it an ideal ionophore in nitrate ion-selective membranes used in sensors. For instance, studies have shown its effectiveness in both ion-selective electrodes (ISEs) and ion-selective field-effect transistors (ISFETs). [, , ] Notably, TDDA-based membranes demonstrated the ability to detect low nitrate concentrations in soil, reaching levels as low as 10-5 mole/L. [, ]
Q2: Are there alternative compounds to TDDA for nitrate sensing, and how do they compare?
A2: Yes, Methyltridodecylammonium chloride (MTDA) is another compound explored for nitrate sensing. [, ] While both TDDA and MTDA are viable options for nitrate-selective membranes, their performance differs. MTDA-based membranes demonstrate a better response to nitrates at low concentrations. [] Conversely, TDDA-based membranes exhibit superior selectivity specifically for nitrate ions. [, ] The choice between TDDA and MTDA depends on the specific application and the desired balance between sensitivity and selectivity.
Q3: Beyond ion-selective sensors, what other applications utilize Tetradodecylammonium nitrate?
A3: Tetradodecylammonium nitrate is a key component in thermoelectric liquid research. [, ] Due to its ability to form electrolytes with high Seebeck coefficients, TDDA is studied for its potential in energy conversion applications. For example, mixtures of TDDA with 1-octanol have shown promising thermoelectric properties. [, ] Researchers are particularly interested in understanding how the concentration of TDDA influences the thermal properties of these electrolytes. []
Q4: How does the structure of Tetradodecylammonium nitrate contribute to its high Seebeck coefficient in nonaqueous electrolytes?
A4: While the exact mechanism is still under investigation, studies suggest that the structure of Tetradodecylammonium ions significantly impacts the Seebeck coefficient in nonaqueous electrolytes. [] Particularly when dissolved in alcohols like 1-octanol or 1-dodecanol, TDDA exhibits remarkably high Seebeck coefficients, reaching up to 7 mV/K at 0.1 M concentration. [] This phenomenon is attributed to the potential kosmotropic or "structure-making" effects of tetraalkylammonium ions on the structure of alcohols. [] Further research is necessary to fully elucidate these interactions.
Q5: Are there any long-term stability concerns regarding the use of Tetradodecylammonium nitrate in sensor applications?
A5: Stability is a crucial factor for sensor reliability. Research indicates that polypyrrole (PPy) film electrodes doped with TDDA and plasticized with dibutylphthalate (DBP) demonstrate a lifespan exceeding six months. [] These findings suggest the potential for long-term stability of TDDA in sensor applications, at least within specific formulations and operating conditions. Further research focusing on long-term stability under various environmental conditions will be beneficial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















